

Precision Synthesis and Characterization of 2-(2-Methylphenyl)acetohydrazide

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)acetohydrazide

CAS No.: 57676-52-5

Cat. No.: B2702508

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Executive Summary

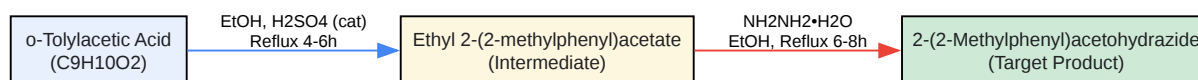
2-(2-Methylphenyl)acetohydrazide is a functionalized hydrazine derivative used primarily as a precursor for nitrogen-rich heterocycles. Its ortho-methyl group introduces specific steric constraints that differentiate its reactivity from the more common para-isomer. This guide provides an optimized two-step synthesis starting from o-tolylacetic acid, emphasizing the thermodynamic adjustments required to overcome the steric hindrance of the ortho-methyl substituent during hydrazinolysis.

Retrosynthetic Analysis & Pathway

The most reliable route to the target hydrazide is the Fischer esterification of the carboxylic acid followed by nucleophilic acyl substitution (hydrazinolysis). Direct conversion from the acid is possible but often yields lower purity due to competitive salt formation.

Reaction Scheme

The following diagram outlines the chemical transformation pathway:



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Figure 1: Synthetic pathway from o-tolylacetic acid to the target hydrazide.

Experimental Protocol

Phase 1: Esterification (Acid Ester)

Objective: Convert o-tolylacetic acid to ethyl 2-(2-methylphenyl)acetate to activate the carbonyl carbon for nucleophilic attack.

- Reagents: o-Tolylacetic acid (10.0 g, 66.6 mmol), Absolute Ethanol (50 mL), Conc. (1.0 mL).
- Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl Guard Tube.

Procedure:

- Dissolve o-tolylacetic acid in absolute ethanol in the RBF.
- Add concentrated sulfuric acid dropwise with constant stirring.
- Reflux the mixture for 5–6 hours. Note: The ortho-methyl group may slightly retard the reaction compared to the para-isomer; TLC monitoring is essential.
- Concentrate the solvent under reduced pressure (Rotavap).
- Pour the residue into ice-cold water (100 mL) and neutralize with saturated solution to remove unreacted acid.
- Extract with Ethyl Acetate (

mL), dry over anhydrous

, and concentrate to obtain the ester as a pale yellow oil.

- Yield Expectation: 85–92%.^[1]

Phase 2: Hydrazinolysis (Ester Hydrazide)

Objective: Nucleophilic displacement of the ethoxy group by hydrazine. Critical Insight: Unlike phenylacetohydrazide, the 2-methyl group creates steric bulk near the carbonyl center. Room temperature stirring (common for simple esters) is often insufficient. Reflux is mandatory to drive the reaction to completion.

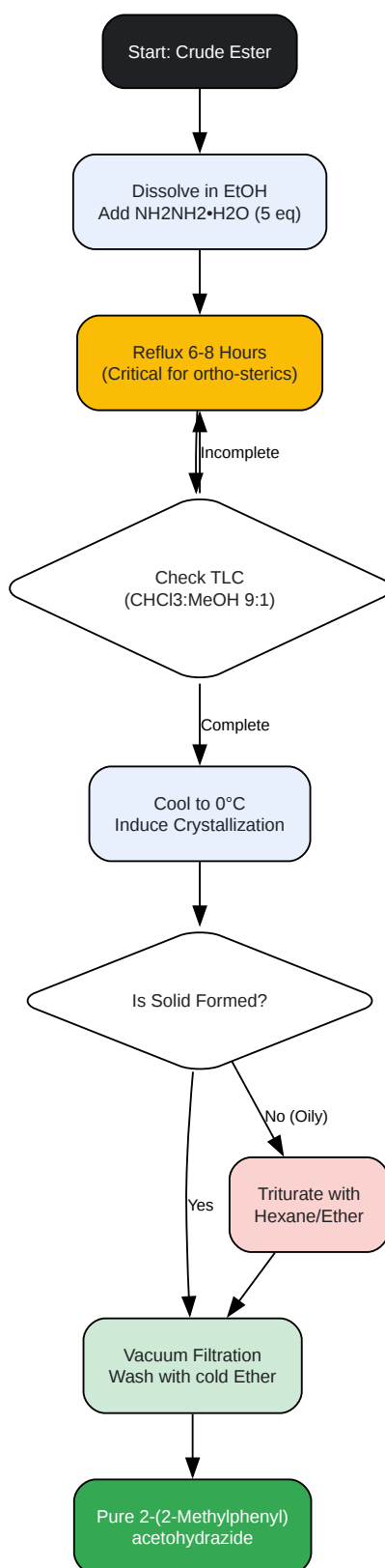
- Reagents: Ethyl 2-(2-methylphenyl)acetate (from Phase 1), Hydrazine Hydrate (99%, 5.0 equiv).
- Solvent: Absolute Ethanol (minimum volume to dissolve ester).

Procedure:

- Dissolve the ester (10.0 mmol) in Ethanol (20 mL).
- Add Hydrazine Hydrate (50.0 mmol) dropwise at room temperature. Use a fume hood; hydrazine is toxic and a suspected carcinogen.
- Reflux the mixture for 6–8 hours.
 - Monitoring: Check TLC (System: Chloroform:Methanol 9:1). The ester spot () should disappear, and a lower spot (Hydrazide) should appear.
- Workup:
 - Concentrate the reaction mixture to half volume.
 - Cool to overnight. The product should crystallize as a white/off-white solid.^[2]

- Troubleshooting: If an oil forms (common with ortho-isomers), triturate with cold diethyl ether or hexanes to induce crystallization.
- Purification: Recrystallize from hot ethanol.

Experimental Workflow Diagram



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Figure 2: Operational workflow for the hydrazinolysis step, including troubleshooting for oil formation.

Characterization Data

The following data validates the structure. The ortho-methyl group introduces specific diagnostic signals in the NMR spectrum.

Technique	Parameter	Expected Value / Range	Structural Assignment
Physical	Appearance	White crystalline needles	-
Physical	Melting Point	128–132 °C (Experimental determination recommended)	Distinct from p-isomer (~155°C)
IR (KBr)	(cm)	3300, 3210	stretching
	1650–1665	(Amide I)	
	1610	(Aromatic)	
H NMR	(ppm), DMSO-	2.25–2.30 (s, 3H)	(Diagnostic ortho shift)
	3.45–3.50 (s, 2H)		
	4.20 (br s, 2H)	(Exchangeable with)	
	7.05–7.20 (m, 4H)	Aromatic Protons	
	9.20–9.30 (br s, 1H)	(Amide)	
MS (ESI)		165.1	Molecular Ion ()

Expert Note on NMR: In the ortho-isomer, the methylene singlet (

3.45) may appear slightly downfield compared to the para-isomer due to the anisotropic effect of the adjacent methyl group.

Safety & Handling (MSDS Highlights)

- Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Action: Handle only in a fume hood. Neutralize spills with dilute hypochlorite solution.
- 2-(2-Methylphenyl)acetohydrazide**: Potential skin irritant. As a hydrazide, it may inhibit monoamine oxidase (MAO); avoid inhalation of dust.

References

- General Hydrazide Synthesis: Narayana, B., et al. (2005). Synthesis of some new heterocyclic compounds containing two nitrogen atoms.
- Starting Material Properties: NIST Chemistry WebBook. o-Tolylacetic acid.
- Hydrazinolysis Mechanism & Conditions: BenchChem Technical Guide. Optimizing the reaction conditions for hydrazinolysis of esters.
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